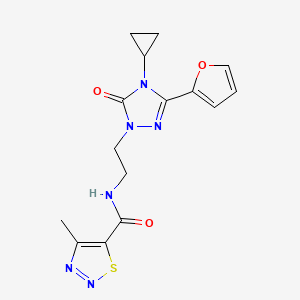

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3S/c1-9-12(25-19-17-9)14(22)16-6-7-20-15(23)21(10-4-5-10)13(18-20)11-3-2-8-24-11/h2-3,8,10H,4-7H2,1H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSDBMDBQGHTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H18N4O2S and a molecular weight of approximately 342.41 g/mol. Its structure integrates various functional groups that contribute to its biological activity:

- Thiadiazole and Triazole Moieties : Known for their diverse pharmacological properties.

- Cyclopropyl Group : Enhances the compound's interaction with biological targets.

- Furan Ring : Associated with various biological activities including antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole structures exhibit significant antimicrobial activities . Preliminary studies suggest that this compound may have notable effects against various pathogens, including those resistant to conventional treatments. The presence of a sulfonamide group is particularly relevant for its antibacterial activity.

| Activity | Mechanism | Pathogens Affected |

|---|---|---|

| Antibacterial | Inhibition of bacterial cell wall synthesis | Gram-positive and Gram-negative bacteria |

| Antifungal | Disruption of fungal cell membrane integrity | Various fungal strains |

Structure-Activity Relationship (SAR)

The structure of this compound suggests a favorable SAR profile. Studies have shown that modifications in the thiadiazole or triazole moieties can enhance biological activity:

- Cyclopropyl Substitution : Increases lipophilicity and membrane permeability.

- Furan Modification : Affects the electronic properties and reactivity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

Molecular Targets

The compound may interact with enzymes or receptors involved in key metabolic pathways. For instance:

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial cell wall synthesis or fungal growth.

Pathways

Involvement in signal transduction pathways can lead to altered gene expression or metabolic processes.

Case Studies

Several studies have explored the efficacy of this compound in vitro:

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy against resistant strains.

- Findings : Showed significant inhibition zones compared to standard antibiotics.

-

Fungal Resistance Study :

- Objective : To assess antifungal activity against resistant fungal strains.

- Results : The compound demonstrated lower MIC values than traditional antifungals like ketoconazole.

Q & A

Q. What are the key considerations in synthesizing this compound to ensure high yield and purity?

Methodological Answer:

- Stepwise Cyclization : Prioritize sequential reactions to assemble the triazole and thiadiazole rings separately before coupling. Evidence from analogous syntheses highlights yields >90% when using controlled cyclization under inert atmospheres (e.g., N₂) to prevent oxidation .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity. NMR monitoring (¹H, ¹³C) at each step ensures intermediate integrity .

- Functional Group Compatibility : Protect reactive groups (e.g., furan oxygen) during thiadiazole formation to avoid side reactions.

Q. Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy : Assign ¹H and ¹³C signals to confirm regiochemistry of the triazole and thiadiazole moieties. For example, furan protons typically resonate at δ 6.3–7.5 ppm, while thiadiazole carbons appear at δ 160–170 ppm .

- FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for the triazolone and carboxamide) and furan C-O-C asymmetric vibrations (~1250 cm⁻¹) .

- X-ray Diffraction : Resolve ambiguous NMR assignments (e.g., cyclopropyl conformation) via single-crystal analysis using SHELXL for refinement .

Q. How can researchers optimize reaction conditions for scale-up?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for triazole formation, balancing reactivity and solubility.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclopropane ring formation, monitoring via TLC .

- Temperature Gradients : Employ stepwise heating (e.g., 50°C → 80°C) to control exothermic reactions and minimize decomposition.

Advanced Research Questions

Q. How can discrepancies between computational and experimental crystallographic data be resolved?

Methodological Answer:

- Refinement Protocols : Use SHELXL to refine X-ray data, adjusting parameters like thermal displacement (Uᵢₛₒ) and hydrogen bonding constraints. Validate with R-factor convergence (target: R₁ < 5%) .

- Visualization Tools : Compare experimental electron density maps (from ORTEP-3) with DFT-optimized structures to identify steric clashes or torsional mismatches .

- Validation Databases : Cross-check with Cambridge Structural Database (CSD) entries for analogous triazole-thiadiazole systems to assess geometric outliers.

Q. What statistical approaches are effective for optimizing multi-step syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading). For example, a 2³ factorial matrix can identify optimal conditions for thiadiazole-carboxamide coupling .

- Response Surface Methodology (RSM) : Model non-linear relationships to maximize yield while minimizing impurity formation (e.g., Pareto charts for sensitivity analysis) .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be analyzed?

Methodological Answer:

- Dynamic Effects : Consider tautomerism or rotameric equilibria in solution (NMR) vs. static solid-state (X-ray) structures. Variable-temperature NMR (VT-NMR) can detect conformational flexibility .

- Synchrotron Validation : Re-collect high-resolution X-ray data (λ = 0.7–1.0 Å) to resolve ambiguities in bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.